molecular formula C9H14ClNO3 B081564 Normetanephrine hydrochloride CAS No. 13015-71-9

Normetanephrine hydrochloride

Cat. No. B081564
CAS RN: 13015-71-9
M. Wt: 219.66 g/mol
InChI Key: VKFPRGQZWKTEON-UHFFFAOYSA-N
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Description

Normetanephrine, also known as normetadrenaline, is a metabolite of norepinephrine created by the action of catechol-O-methyl transferase on norepinephrine . It is excreted in the urine and found in certain tissues. It serves as a marker for catecholamine-secreting tumors such as pheochromocytoma .


Synthesis Analysis

Normetanephrine is an endogenous metabolite of norepinephrine, formed by catechol-O-methyl transferase activity . The reactions of palladium (II) chloride with catecholamines (hydrochlorides of 3-methoxytyramine, normetanephrine, norepinephrine, and dopamine) and pyridine-2-carbaldehyde have afforded four new palladium complexes of different types .


Molecular Structure Analysis

The molecular formula of Normetanephrine hydrochloride is C9H14ClNO3 . The molecular weight is 219.66 g/mol . The IUPAC name is 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride . The canonical SMILES is COC1=C(C=CC(=C1)C(CN)O)O.Cl .


Chemical Reactions Analysis

The dual derivatization was performed simultaneously at room temperature . Widely used HPLC methods for quantification of metanephrine and normetanephrine in urine often have long analysis times and are frequently plagued by drug interferences .


Physical And Chemical Properties Analysis

Normetanephrine hydrochloride is soluble in water at 90 mg/mL (Need ultrasonic); DMSO 20 mg/mL (Need ultrasonic) at -20°C, protect from light, dry, sealed .

Scientific Research Applications

  • Detection of Pheochromocytoma : Normetanephrine is a marker for pheochromocytoma, a rare catecholamine-secreting neuroendocrine tumor. A study developed a novel electrode for sensitive determination of normetanephrine in urine, indicating its potential use in clinical and pharmaceutical settings for tumor diagnosis (El Khamlichi et al., 2018).

  • Metabolism Research : Research on the metabolism of normetanephrine in rat brain highlighted its primary metabolization by monoamine oxidase and identified its major metabolite, suggesting its role in neurological research (Schanberg et al., 1968).

  • Pediatric Reference Intervals : A study aimed to establish a pediatric age-related reference interval for the measurement of urinary total fractionated metanephrines, which is vital for accurate diagnosis in children (Griffin et al., 2011).

  • Conjugation in Metabolism : Research showed that in human plasma, a significant portion of normetanephrine circulates in a sulfate-conjugated form, indicating the importance of conjugation in its metabolism (Yoneda et al., 1984).

  • Colorimetric Detection : A study developed a colorimetric method for the detection of normetanephrine using functionalized gold nanoparticles, showcasing its potential for simple and effective diagnostic tests (Godoy-Reyes et al., 2019).

  • Chromatographic Analysis : Liquid chromatography with electrochemical detection has been used for determining plasma concentrations of normetanephrine, aiding in the diagnosis of pheochromocytoma (Lenders et al., 1993).

  • Antibody Specificities : Research on the specificities of antibodies to normetanephrine contributed to the development of a radioimmunoassay for its detection, especially relevant for brain and cerebrospinal fluid analyses (Peskar et al., 1972).

  • Harmonization of Measurements : A study focused on harmonizing LC-MS/MS measurements of plasma-free normetanephrine, metanephrine, and 3-methoxytyramine, emphasizing the need for consistent analytical methods and reference intervals in clinical diagnostics (Peitzsch et al., 2021).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFPRGQZWKTEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905944
Record name 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40905944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Normetanephrine hydrochloride

CAS RN

1011-74-1, 13015-71-9
Record name (±)-Normetanephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normetanephrine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Normetanephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORMETANEPHRINE HYDROCHLORIDE, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
RR Pattanayek, JK Dattagupta… - … Section C: Crystal …, 1984 - scripts.iucr.org
… The crystal structure of DL-metanephrine hydro- chloride has already been reported (Pattanayek, Dat- tagupta & Saha, 1983) and that of DL-normetanephrine hydrochloride (I) is …
Number of citations: 3 scripts.iucr.org
D Nieć, PK Kunicki - Journal of Chromatography B, 2015 - Elsevier
… dl-Normetanephrine hydrochloride, dl-metanephrine hydrochloride, 3-methoxytyramine hydrochloride, 4-hydroxy-3-methoxybenzylamine hydrochloride (used as internal standard, IS), 1…
Number of citations: 10 www.sciencedirect.com
W Uhlig, R Fiebig, U Trendelenburg - Naunyn-Schmiedeberg's Archives of …, 1976 - Springer
Hearts were obtained from pargyline-pretreated rats and perfused with 40 nM 3 H-normethanephrine for 21 min. 87 μM corticosterone reduced the accumulation of 3 H-…
Number of citations: 17 link.springer.com
DC Yaworsky - 2003 - search.proquest.com
… Metanephrine-hydrochloride (0.0600g) and normetanephrine-hydrochloride (0.0600g) were weighed into separate 150 mL culture tubes. Each powder was dissolved in 20 mL of …
Number of citations: 3 search.proquest.com
M Bouri, MJ Lerma-García, R Salghi, M Zougagh… - Talanta, 2012 - Elsevier
… shown that the MMIP had high affinity and selectivity toward DA and other structurally related CLs such as 3-methoxytyramine hydrochloride (MT), DL-normetanephrine hydrochloride (…
Number of citations: 93 www.sciencedirect.com
YL Liu, ATA Cheng, HR Chen… - Biomedical …, 2000 - Wiley Online Library
… (NE), L-β-3,4-dihydroxyphenylalanine (L-dopa), 3-methoxy-4hydroxyphenylglycol (MHPG), epinephrine bitartrate (EP), DLnormetanephrine hydrochloride (NM), 3,4-…
S Kalsner, M Suleiman… - Journal of Pharmacy and …, 1980 - academic.oup.com
… Cocaine hydrochloride (3 pg m1-l; 8.8 x M) and normetanephrine hydrochloride (2.2118 m1-l; 1 x Mj were routinely present in the Krebs solution to block neuronal and extraneuronal …
Number of citations: 25 academic.oup.com
J Gal, TR Brown - Journal of pharmacological methods, 1986 - Elsevier
Many established and experimental adrenergic agonists are derivatives of 2-aminoethanol with a phenol or catechol moiety in the 1-position. There is considerable interest in the …
Number of citations: 19 www.sciencedirect.com
LH Laasberg, S Shimosato - Journal of Applied Physiology, 1966 - journals.physiology.org
… mandelic acid, dopa, dopamine, metanephrine(3-methoxy-4-hydroxy mandelic acid, I-dihydroxyphenylalanine, dl-metanephrine hydrochloride, and dl-normetanephrine hydrochloride, …
Number of citations: 9 journals.physiology.org
RR Pattanayek, JK Dattagupta… - Acta …, 1984 - Wiley Online Library
Structure of dlâ•’normetanephrine hydrochloride [α╒(aminomethyl)vanillyl alcohol hydrochlori … Structure of DL-normetanephrine hydrochloride [ct-(aminomethyl)vanillyl …
Number of citations: 3 onlinelibrary.wiley.com

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